12-Octadecenoic acid

Description

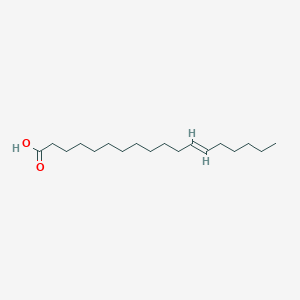

12-Octadecenoic acid is an 18-carbon monounsaturated fatty acid (MUFA) with a double bond at the C12 position. Its methyl ester form (C₁₉H₃₆O₂) has been extensively studied in plant extracts, particularly in methanol extracts of Erythrina variegata, where it constitutes 37.31% of the phytochemical profile . Structural analysis via FT-IR and mass spectrometry (m/z = 296.487) confirms its identity, featuring 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms arranged in a planar 3D conformation . This compound exhibits notable bioactivity, including mosquitocidal effects against Anopheles stephensi and Culex quinquefasciatus, with higher efficacy than crude methanol extracts . Additionally, hydroxylated derivatives like 9,10,11-trihydroxy-12-octadecenoic acid are found in marine sponges (Stylissa carteri), suggesting roles in anti-inflammatory and anticancer pathways .

Properties

CAS No. |

13126-38-0 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

InChI Key |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

Synonyms |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrogenation Reactions

Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for this compound is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :

| Reaction Equation | Δ<sub>r</sub>H° (kJ/mol) | Conditions |

|---|---|---|

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -123.6 ± 1.6 | Hexane solvent, liquid phase |

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -125.1 ± 0.8 | Hexane solvent, liquid phase |

These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .

Epoxidation Reactions

Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to this compound, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:

| Reagent | Conditions | Product(s) | By-products |

|---|---|---|---|

| Peracetic acid | Room temperature, 24 hours | 12,13-Epoxy-octadecenoic acid | Isomeric epoxide derivatives |

This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .

Hydroxylation and Hydration Reactions

Hydroxylation introduces hydroxyl groups near the double bond. For example:

-

Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to this compound, this could yield 10-hydroxy-12-octadecenoic acid.

-

Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .

Comparative Toxicity of Hydroxy Derivatives :

| Compound | Survival Time (Carp Fingerlings) | Key Structural Feature |

|---|---|---|

| 12-Hydroxy-10E-octadecenoic acid | 45 minutes | Hydroxyl adjacent to double bond |

| Ricinoleic acid (12-OH-9Z isomer) | 900 minutes | Hydroxyl one carbon away from double bond |

The proximity of functional groups significantly enhances biological activity.

Microbial Metabolism and Biotransformation

This compound undergoes biotransformation by gut microbiota. Key pathways include:

Comparison with Similar Compounds

Table 1: Structural Properties of 12-Octadecenoic Acid and Analogues

Key Observations:

- Double Bond Position: The bioactivity of octadecenoic acids is highly dependent on double bond location. For example, 9-octadecenoic acid (oleic acid) is a major component of human fat, while this compound is rare in mammals but abundant in plant extracts .

- Stereochemistry: The cis/trans configuration affects biological roles. Petroselinic acid (cis-Δ6) exhibits polymorphic phase behavior, while trans-12-octadecenoic acid is metabolically inert in humans .

- Derivatives: Hydroxylation enhances bioactivity. 9,10,11-Trihydroxy-12-octadecenoic acid from marine sponges shows anticancer properties, whereas the methyl ester form of this compound is pesticidal .

Key Findings:

- This compound: Demonstrated 37.31% abundance in E. variegata methanol extracts, outperforming crude extracts in larval mortality assays (LC₅₀ = 24.8 ppm for Cx. quinquefasciatus) .

- Oleic Acid vs. This compound: Oleic acid dominates human metabolism (73% of octadecenoic acids), while this compound is a niche phytochemical with specialized pesticidal functions .

- Linoleic Acid: A precursor for bioactive lipids like prostaglandins, contrasting with this compound’s role as a terminal metabolite in plant defense .

Pharmacological and Industrial Relevance

- This compound Methyl Ester: Used in "green" mosquito control due to low mammalian toxicity .

- Hydroxylated Derivatives: 9,10,11-Trihydroxy-12-octadecenoic acid from Stylissa carteri inhibits breast cancer cell proliferation via Mcl-1S protein modulation .

- Petroselinic Acid : Industrial applications in lubricants and coatings due to its unique crystallization properties .

Q & A

Q. What catalytic systems are effective for stereoselective hydroxylation of this compound?

- Methodological Answer : Biocatalytic hydroxylation using Pseudomonas spp. lipoxygenases introduces regio- and stereospecific hydroxy groups (e.g., 10S configuration). Chemical methods employ Sharpless asymmetric dihydroxylation (AD mix-α/β) for vic-diols (e.g., 9,10-dihydroxy derivatives). Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.